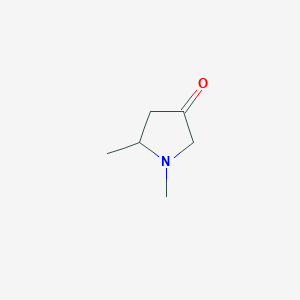

![molecular formula C21H25N3O3S B2541054 2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide CAS No. 1260994-83-9](/img/structure/B2541054.png)

2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their syntheses, molecular structures, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides involves the variability of substituents and a 3D-QSAR model to evaluate the effect of different substitutions . Similarly, the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been achieved through a green approach using a catalytic four-component reaction, which is characterized by step economy and easy purification . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide shows intermolecular hydrogen bonds and intramolecular interactions that are crucial for the stability of the molecule . Similarly, the folded conformation of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides has been observed, with intramolecular hydrogen bonds stabilizing the structure . These findings suggest that the compound may also exhibit specific conformational features that could be analyzed using similar techniques.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various studies. For instance, the reaction of 2-acetoacetamidopyridines with phosgene leads to the formation of novel pyrido[1,2-a]pyrimidin-4-ones . Additionally, the condensation of thieno[2,3-d]pyrimidin-4-ones with aromatic aldehydes and furfural has been reported, indicating the potential for further functionalization of the pyrimidinone core . These reactions provide insights into the types of chemical transformations that the compound may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For example, the pharmacological properties of thieno[2,3-d]pyrimidin-4-one 2-thiones have been screened, revealing analgesic and anti-inflammatory activities . Although the specific properties of "2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide" are not discussed, the literature suggests that compounds with similar structures can exhibit significant biological activities, which could be relevant for the compound .

Scientific Research Applications

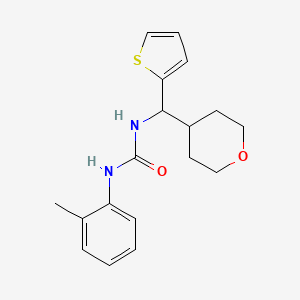

Aldose Reductase Inhibitors

One area of application is in the synthesis of substituted 2,4-dioxo-thienopyrimidin-1-acetic acids evaluated as aldose reductase inhibitors. These compounds are prepared and tested for their inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. Some synthesized compounds demonstrated potent inhibitory activity, indicating potential therapeutic applications for managing diabetes-related complications (Ogawva et al., 1993).

Radioligands for PET Imaging

Another research direction involves the development of selective radioligands, such as those within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series, for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This work highlights the compound's potential in neuroimaging and studying neuroinflammation, with implications for diagnosing and monitoring neurological diseases (Dollé et al., 2008).

Anticancer Activity

Research into 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has shown promising anticancer properties. By attaching different aryloxy groups to the pyrimidine ring, new compounds with significant growth inhibition against various cancer cell lines were synthesized. This indicates the compound's potential as a scaffold for developing new anticancer agents (Al-Sanea et al., 2020).

Heteroaryl Derivatives Synthesis

The compound's framework is also utilized in the synthesis of fused isolated azoles and N-heteroaryl derivatives. This research explores the chemical versatility of thieno[d]pyrimidines and their derivatives, demonstrating the compound's utility in synthesizing a wide range of heterocyclic compounds with potential pharmacological activities (El Azab & Elkanzi, 2014).

properties

IUPAC Name |

2-[3-(2-methylpropyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-(3-phenylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c1-15(2)13-24-20(26)19-17(10-12-28-19)23(21(24)27)14-18(25)22-11-6-9-16-7-4-3-5-8-16/h3-5,7-8,10,12,15,19H,6,9,11,13-14H2,1-2H3/p+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYPXZKDXWOQNV-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2C(=[N+](C1=O)CC(=O)NCCCC3=CC=CC=C3)C=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N3O3S+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-(3-Chloro-4-methoxyphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2540971.png)

![5-[4-Bromo-2-(2-fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2540974.png)

![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(propylsulfonyl)pyridazine](/img/structure/B2540978.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2540982.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2540983.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2540984.png)

![1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E,3E)-4-(N-phenylacetamido)buta-1,3-dien-1-yl]-3H-indol-1-ium-5-sulfonate](/img/structure/B2540985.png)

![1-(4-Methoxyphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B2540987.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2-methylbenzoate](/img/structure/B2540988.png)

![(Z)-2-Cyano-N-[4-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2540990.png)